1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-7-13(2)9-16(8-12)22-18-11-26(24,25)10-17(18)21(19(22)23)15-5-3-14(20)4-6-15/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZAXBGMYCXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-d]imidazole core with additional phenyl and fluorine substituents. Its molecular formula is , and it has a molecular weight of approximately 346.4 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiviral Activity : Compounds in the thieno[3,4-d]imidazole class have shown efficacy against various viral targets.
- Anticancer Activity : Many derivatives exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thieno[3,4-d]imidazole scaffold is known to inhibit specific enzymes involved in disease pathways.
- Interaction with Cellular Receptors : This compound may modulate receptor activity, influencing cellular signaling pathways.
- Induction of Apoptosis : Research indicates that similar compounds can induce programmed cell death in malignant cells.
Antiviral Activity
A study investigating the antiviral properties of thieno[3,4-d]imidazole derivatives revealed that certain analogs inhibited the replication of viruses such as HCV (Hepatitis C Virus) with IC50 values in the low micromolar range. For instance, compounds structurally related to the target compound exhibited significant inhibition against NS5B RNA polymerase, a crucial enzyme for viral replication .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Data Tables
Scientific Research Applications
Medicinal Chemistry
1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. Studies indicate that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain responses.
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various bacterial strains. The compound exhibits effective inhibition at micromolar concentrations, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Intermediate in Synthesis : Its unique structure allows it to be used as an intermediate for synthesizing more complex molecules. Researchers utilize it to develop derivatives with enhanced biological activities.
- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation and reduction, facilitating the study of reaction mechanisms and product formation.
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal explored the anti-inflammatory effects of the compound in vitro. The research focused on its ability to inhibit COX enzymes in human cell lines. Results indicated a dose-dependent inhibition, suggesting potential for developing new anti-inflammatory drugs based on this compound.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics. This highlights its potential application in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Allyl-3-(3-Methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide
- Structural Differences :
- Molecular Properties :
- Molecular Formula: C₁₅H₁₈N₂O₂S₂ (vs. C₂₀H₂₀FN₂O₃S for the target compound).
- Molar Mass: 322.45 g/mol (vs. 396.45 g/mol).
- Functional Implications: The thione group may reduce hydrogen-bonding capacity compared to the ketone in the target compound.
4,5-Diphenyl-2-(2-(Trifluoromethyl)phenyl)-1H-imidazole
- Structural Differences: Core: Simple imidazole ring (vs. tetrahydrothienoimidazole). Substituents: Trifluoromethyl group at position 2 (vs. sulfone and fluorophenyl groups) .
- Molecular Properties :
- Molecular Formula: C₂₂H₁₅F₃N₂ (vs. C₂₀H₂₀FN₂O₃S).
- Molar Mass: 376.36 g/mol.
- Functional Implications :
2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols
- Structural Differences: Core: Nitroimidazole (vs. sulfone-modified thienoimidazole). Substituents: Nitro group at position 5 (vs. dimethylphenyl and fluorophenyl) .
- Hydroxyl groups in arylethanols may improve water solubility but reduce membrane permeability compared to the target compound .
Data Table: Key Structural and Property Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
